2-chloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a chloro-substituted benzamide core linked to a 2,3-dimethylphenyl group via a thioether and acetamide bridge. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, which enhances target binding . The chloro and dimethylphenyl substituents likely influence lipophilicity, bioavailability, and receptor interactions.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZEEAZZPJRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is pivotal for the compound's biological activity.
Thiadiazole derivatives typically exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds have been shown to inhibit enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer and inflammation pathways .
- Interference with Cellular Signaling : The ability of these compounds to modulate signaling pathways (e.g., WNT/β-catenin) is significant in cancer biology, where dysregulation often leads to tumor progression .
- Antimicrobial Activity : Thiadiazole derivatives demonstrate effectiveness against various pathogens by disrupting cellular processes or inhibiting essential metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound was tested on several cancer cell lines including A549 (lung carcinoma), T47D (breast carcinoma), and Jurkat E6.1 (T-cell leukemia). The results indicated a concentration-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 15 | Significant antiproliferative effect |
| T47D | 12 | Effective against hormone-dependent tumors |
| Jurkat E6.1 | 18 | Shows promise in hematological malignancies |
Antimicrobial Activity
The compound also demonstrated antibacterial and antifungal properties:
- Testing Against Pathogens : It was effective against Mycobacterium tuberculosis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in treatment .
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Mycobacterium tuberculosis | 5 | Lower than Rifampicin |
| Pseudomonas aeruginosa | 10 | Comparable to Ciprofloxacin |
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of the compound in a mouse model of lung cancer. Administered at a dose of 20 mg/kg/day for four weeks, the compound significantly reduced tumor size compared to control groups and improved survival rates by approximately 30% . -
Case Study on Antimicrobial Resistance :
In a clinical setting, the compound was tested against drug-resistant strains of Staphylococcus aureus. Results showed that it retained activity against strains resistant to methicillin and vancomycin, indicating its potential as a new therapeutic option in treating resistant infections .
Comparison with Similar Compounds
Structural Analogs with Thiadiazole Cores
Key Observations :
- The 4-chlorophenyl analog () demonstrates anticancer activity, likely due to enhanced electron-withdrawing effects and improved DNA intercalation compared to the target compound’s 2,3-dimethylphenyl group, which may prioritize hydrophobic interactions .
- Piperidinyl derivatives () exhibit potent enzyme inhibition, suggesting that flexible side chains (e.g., piperidinyl) improve target engagement compared to rigid aromatic substituents .
- Replacement of the thiadiazole with an oxadiazole () reduces metabolic stability but maintains antimicrobial activity, highlighting the thiadiazole’s superiority in resisting enzymatic degradation .
Heterocycle Variants
Key Observations :
- Thiazole-based compounds () target anaerobic metabolism via PFOR inhibition, whereas thiadiazole derivatives like the target compound may lack this specificity due to differences in hydrogen-bonding capacity .
- The hydroxyamino group in enhances solubility and metal chelation, contrasting with the target compound’s lipophilic dimethylphenyl group, which favors membrane penetration .
Research Findings and Gaps
- Enzyme Inhibition : The absence of flexible side chains (cf. piperidinyl in ) may limit the target compound’s efficacy against acetylcholinesterase, necessitating structural optimization .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The compound is synthesized via multi-step protocols involving:
- Thiadiazole core formation : Reaction of substituted thiosemicarbazides with POCl₃ under reflux (e.g., 90°C, 3 hours) to form the 1,3,4-thiadiazole scaffold .
- Amide coupling : Chloroacetyl chloride is reacted with amino-thiadiazole intermediates in anhydrous acetone or dioxane with potassium carbonate as a base (reflux for 3–4 hours) to introduce the chloroacetamide moiety .
- Functionalization : The 2,3-dimethylphenyl group is introduced via nucleophilic substitution or condensation reactions, often requiring TLC monitoring (e.g., chloroform:acetone, 3:1) and recrystallization from ethanol or DMSO/water mixtures .
Q. Key Data :
- Typical yields range from 76% to 97% for intermediate steps .
- IR spectral signatures for amide C=O stretch: 1649–1670 cm⁻¹; thiadiazole C-S: 1120–1130 cm⁻¹ .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- 1H NMR : Characteristic peaks for aromatic protons (δ 7.20–7.94 ppm), NH groups (δ 8.94–10.68 ppm), and methyl/methylene groups (δ 1.91–3.30 ppm) .
- IR Spectroscopy : Confirms amide (1649–1670 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functionalities .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures. Hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking stabilize molecular packing .
Example : Co-crystals of analogous compounds show centrosymmetric dimers via N–H⋯O hydrogen bonds (d = 2.89 Å) .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low solubility (e.g., thiadiazole precursors)?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization to improve solubility .
- Reaction Monitoring : Adjust reflux duration (e.g., 24 hours in concentrated H₂SO₄ for cyclization) and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetyl chloride) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields by 10–15% for thermally sensitive intermediates .
Data Contradiction : Prolonged heating in H₂SO₄ may lead to sulfonation side reactions, necessitating pH-controlled workup .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NH peaks in 1H NMR)?
- Dynamic Effects : Rotameric equilibria in amide bonds can split NH peaks. Use variable-temperature NMR (e.g., 298 K vs. 323 K) to observe coalescence .
- Tautomerism : Thiadiazole-thione ↔ thiadiazole-thiol tautomerism may shift δ values. Confirm via IR (C=S stretch at 1250–1300 cm⁻¹) and computational modeling (DFT) .
- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted thiosemicarbazides) .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PFOR enzyme inhibition via amide anion conjugation ).
- Pharmacophore Mapping : Align with known GR (glucocorticoid receptor) modulators; halogenation (e.g., Cl, F) enhances hydrophobic interactions in expanded ligand pockets .
- ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability (TPSA = 90 Ų), suggesting moderate blood-brain barrier permeability .
Validation : Co-crystallization with target proteins (e.g., GR) and SAR studies on halogen-substituted analogs .
Q. How can in vitro cytotoxicity assays be designed to evaluate this compound?
- Cell Lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ determination via MTT assay (48–72 hours incubation) .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control). Normalize data to untreated cells .
- Mechanistic Studies : Combine with ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI staining) .
Data Interpretation : IC₅₀ values < 10 μM suggest high potency; discrepancies may arise from efflux pump activity (e.g., P-gp inhibition assays) .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement. Check for pseudo-merohedral twinning via PLATON .
- Disorder : Partial occupancy modeling for flexible substituents (e.g., 2,3-dimethylphenyl group). Apply ISOR/SIMU restraints .
- Data Quality : High-resolution data (≤ 0.8 Å) minimizes overfitting. Use multi-scan corrections (SADABS) for absorption .
Example : Co-crystals of related thiadiazoles required 298 K data collection to stabilize hydrogen-bonded networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
